2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol
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Overview
Description
2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol is a phenolic compound known for its antioxidant properties. It is used in various applications, including the stabilization of polymers and protection of cosmetics, drugs, and foods from oxidative degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . This reaction produces the compound with high efficiency and is commonly used in industrial settings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol has a wide range of scientific research applications:
Mechanism of Action
The antioxidant properties of 2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing oxidative damage to cells and materials. The compound interacts with molecular targets such as reactive oxygen species and inhibits their harmful effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties and widely used in food and cosmetics.
2,6-Di-tert-butylphenol: Used as an antioxidant and light-protection agent for polymers.
2,6-Di-tert-butyl-4-methoxyphenol: Similar in structure and function, used to protect cosmetics, drugs, and foods from oxidative degradation.
Uniqueness
2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol is unique due to its specific structural configuration, which enhances its antioxidant properties. Its ability to stabilize polymers and protect various products from oxidative degradation makes it a valuable compound in multiple industries .
Properties
CAS No. |
71712-06-6 |
---|---|
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C23H32O2/c1-15(16-9-11-18(25-8)12-10-16)17-13-19(22(2,3)4)21(24)20(14-17)23(5,6)7/h9-15,24H,1-8H3 |
InChI Key |
QGEDAWROPAYZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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